![molecular formula C19H15N5OS3 B2541505 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide CAS No. 304684-06-8](/img/structure/B2541505.png)

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

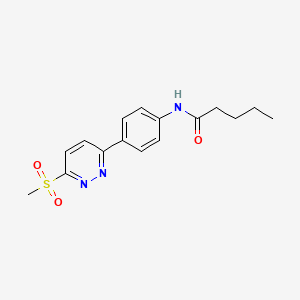

The compound appears to be a complex molecule featuring a benzothiophene moiety and a triazatricyclo dodecane structure. While the specific compound is not directly synthesized or analyzed in the provided papers, related structures and synthesis methods can offer insights into its potential properties and synthesis.

Synthesis Analysis

The synthesis of related compounds involves the reaction of amino-triazole with acetyl chloride to form an acetamide, which can then be further modified with various aromatic aldehydes . Another related synthesis involves the acylation of trifluoroacetic anhydride with an amino-tetrahydro-benzo[b]thiophene derivative, prepared via a microwave-assisted Gewald reaction . These methods suggest that the synthesis of the compound would likely involve multiple steps, including the formation of an acetamide linkage and the use of a solid base catalyst in a microwave-assisted reaction.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods such as IR, 1H NMR, and MS, as well as X-ray single-crystal diffraction . These techniques would likely reveal that the compound has a planar thiophene ring and a more complex three-dimensional structure due to the triazatricyclo dodecane moiety.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed, the synthesis of similar compounds involves reactions with hydrazine hydrate and various heterocyclic thiones . These reactions suggest that the compound could potentially participate in nucleophilic substitution reactions or cyclization processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their purity, which can be checked by thin-layer chromatography . The antimicrobial activity of similar benzothiazolyl-amide derivatives has been investigated, although they were found to be inactive against the test organisms . The antitumor activity of benzothiazole derivatives has also been evaluated, with some compounds showing considerable activity against certain cancer cell lines . These findings suggest that the compound may also possess biological activity, which could be explored in further studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Research on compounds with similar structural features, such as benzothiophene derivatives, has been focused on the synthesis of novel heterocyclic compounds and their biological activities. For example, the synthesis of various thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from related precursors has been explored, with some compounds showing promising antitumor effects against different cell lines. This suggests potential applications in designing anticancer drugs (Albratty, El-Sharkawy, & Alam, 2017).

Crystal Structure and Synthesis Efficiency

The structural analysis through X-ray diffraction of related compounds, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, highlights the efficiency of certain synthesis protocols under environmentally benign conditions, providing a basis for the development of novel synthetic routes that are both high-yielding and environmentally friendly (Wang et al., 2014).

Antitumor Evaluation

The antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from similar precursors has shown high inhibitory effects on various human cancer cell lines. This indicates a potential route for the development of new chemotherapeutic agents based on the manipulation of the core chemical structure (Shams et al., 2010).

Antimicrobial Activities

Studies on heterocyclic compounds incorporating thiadiazole moieties have demonstrated insecticidal properties against specific pests, suggesting applications in agricultural pest management (Fadda et al., 2017).

Electrochemical and Optical Properties

The exploration of electrochemical and optical properties in benzotriazole and benzothiadiazole containing copolymers, based on similar chemical frameworks, indicates potential applications in the development of processable electrochromic materials for electronic displays or smart windows (Karakus et al., 2012).

Wirkmechanismus

Target of Action

The primary targets of the compound 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide are the oncogenic kinases, specifically EGFR and LCK . These kinases play a crucial role in cell signaling pathways that regulate cellular proliferation, differentiation, and survival .

Mode of Action

The compound 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the cell signaling pathways, leading to changes in cellular processes .

Biochemical Pathways

The compound 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide affects the EGFR and LCK kinase pathways . The inhibition of these kinases disrupts the downstream signaling pathways, leading to the activation of caspase 3/7 enzymes . These enzymes play a key role in the initiation of apoptosis, or programmed cell death .

Result of Action

The molecular and cellular effects of the compound 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide’s action include the inhibition of oncogenic kinases and the activation of caspase 3/7 enzymes . This leads to the induction of apoptosis in cancer cells, thereby inhibiting their growth and proliferation .

Eigenschaften

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5OS3/c20-9-12-11-5-1-3-7-14(11)27-17(12)21-16(25)10-26-18-22-23-19-24(18)13-6-2-4-8-15(13)28-19/h2,4,6,8H,1,3,5,7,10H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGRDEGUCMHPHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2541431.png)

![2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541435.png)

![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2541438.png)

![2-Chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B2541441.png)

![N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2541443.png)

![[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2541444.png)